Distinct Product Distribution in Ru3(CO)12-Mediated Transformations: Ortho- vs. Para-Substituted Ynones
Under identical conditions (Ru3(CO)12, toluene, 110 °C), the ortho-chlorophenyl ynone afforded a dinuclear ruthenium complex as the major product, whereas the para-chlorophenyl analog predominantly yielded a mononuclear species [1]. This divergence is attributed to steric and electronic effects of the ortho substituent, which alter the coordination geometry and stability of key intermediates [1].
| Evidence Dimension | Product distribution in Ru3(CO)12 reaction |
|---|---|
| Target Compound Data | Major product: dinuclear ruthenium complex (yield not explicitly reported in abstract, but divergent pathway) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)but-3-yn-1-one: major product mononuclear ruthenium complex |
| Quantified Difference | Qualitatively distinct product identities; ortho-substituent steers toward dinuclear, para toward mononuclear complex |
| Conditions | Ru3(CO)12, toluene, 110 °C, sealed tube (Xu et al., New J. Chem., 2019) |
Why This Matters
Procurement of the correct isomer is critical for achieving the desired organometallic intermediate and downstream product, as even minor positional changes can redirect entire synthetic pathways.
- [1] Xu, L.; Jiang, L.; Li, S.; Zhang, G.; Zhang, W.; Gao, Z. Unexpected Formation and Conversion: Role of Substituents of 1,3-Ynones in the Reactivity and Product Distribution During Their Reactions with Ru3(CO)12. New J. Chem. 2019, 43 (3), 1196–1204. https://doi.org/10.1039/C8NJ04876B. View Source
